molecular formula C22H24ClFN6O B14173901 3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one

3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one

Cat. No.: B14173901
M. Wt: 442.9 g/mol
InChI Key: OVBRVYHGBQUXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these steps include halogenated anilines, pyrrolopyrimidines, and piperidine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study cellular processes or as a lead compound in drug discovery. Its interactions with biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicine, 3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one could be investigated for its pharmacological properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound’s properties could be harnessed for the development of new materials, such as polymers or coatings, with specific characteristics.

Mechanism of Action

The mechanism of action of 3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anilino-piperidine derivatives and pyrrolopyrimidine-based molecules. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

What sets 3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one apart is its specific combination of functional groups and heterocyclic structures. This unique arrangement can lead to distinct reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H24ClFN6O

Molecular Weight

442.9 g/mol

IUPAC Name

3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one

InChI

InChI=1S/C22H24ClFN6O/c23-14-9-15(24)11-16(10-14)28-19-4-2-8-30(22(19)31)17-3-1-7-29(12-17)21-18-5-6-25-20(18)26-13-27-21/h5-6,9-11,13,17,19,28H,1-4,7-8,12H2,(H,25,26,27)

InChI Key

OVBRVYHGBQUXHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=CN3)N4CCCC(C4=O)NC5=CC(=CC(=C5)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.